molecular formula C9H17ClO2 B129055 2-(4-Chlorobutoxy)tetrahydropyran CAS No. 41302-05-0

2-(4-Chlorobutoxy)tetrahydropyran

Cat. No. B129055
CAS RN: 41302-05-0
M. Wt: 192.68 g/mol
InChI Key: SZZINZURZKQZLG-UHFFFAOYSA-N
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Description

The compound "2-(4-Chlorobutoxy)tetrahydropyran" is a derivative of tetrahydropyran, which is a heterocyclic compound consisting of a six-membered ring containing five carbon atoms and one oxygen atom. The presence of the 4-chlorobutoxy substituent indicates that the compound has a butoxy group (four carbon atoms in a chain) with a chlorine atom attached to the fourth carbon. This structure suggests potential reactivity due to the presence of the ether linkage and the chloro substituent.

Synthesis Analysis

The synthesis of related tetrahydropyran compounds involves various strategies. For instance, a compound with a chlorophenyl group attached to the tetrahydropyran ring was synthesized from 4-bromo-2-(bromomethyl)-1-chlorobenzene through a four-step process, avoiding undesired ortho-products . Another synthesis method for dihydropyrano[3,2-b]-pyrans involved trapping dialkyl acetylenedicarboxylates and alkyl isocyanides with chlorokojic acid, yielding good to excellent yields at ambient temperature . These methods highlight the versatility of tetrahydropyran derivatives in synthesis, although they do not directly describe the synthesis of "2-(4-Chlorobutoxy)tetrahydropyran."

Molecular Structure Analysis

The molecular structure of a similar compound, "2-(4-chlorophenoxy)-tetrahydropyran," has been determined using X-ray diffraction, revealing bond lengths consistent with reactivity correlations previously established . This suggests that the molecular structure of "2-(4-Chlorobutoxy)tetrahydropyran" could also be characterized by similar techniques to understand its reactivity and properties better.

Chemical Reactions Analysis

Tetrahydropyran derivatives are known to undergo various chemical reactions. For example, the Prins reaction has been used to synthesize a 4-chloro-6-phenyl-2-(2-oxopropyl)tetrahydropyran, involving acetal formation and nucleophilic addition . Additionally, a tetrahydropyran-2-yloxy group has been shown to activate a double bond for Michael-type reactions, leading to the synthesis of 2-substituted cyclohexenones . These reactions demonstrate the reactivity of tetrahydropyran derivatives and suggest potential pathways for the chemical manipulation of "2-(4-Chlorobutoxy)tetrahydropyran."

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(4-Chlorobutoxy)tetrahydropyran" are not detailed in the provided papers, the properties of similar compounds can be inferred. Tetrahydropyran derivatives generally exhibit properties influenced by their functional groups. For example, the presence of an ether linkage can affect solubility and boiling points, while the chloro substituent can impact reactivity and polarity . Detailed analysis of "2-(4-Chlorobutoxy)tetrahydropyran" would require experimental determination of its physical and chemical properties, such as melting point, boiling point, solubility, and reactivity towards various reagents.

Scientific Research Applications

Construction of Tetrahydropyrans from 1,2-dioxines The construction of tetrahydropyrans from 1,2-dioxines with tethered hydroxyl functionality was demonstrated, highlighting a new method involving base-catalyzed rearrangement and intramolecular oxa-Michael addition. This method showcases the versatility and adaptability in synthesizing tetrahydropyran derivatives Avery et al., 2005.

Bioactive Compounds and Drug Discovery

Tetrahydropyran Synthesis through Oxidative C-H Bond Activation A method was developed for the synthesis of structurally and stereochemically diverse tetrahydropyrans, essential components in many biologically active natural products. This method is efficient and offers strategic benefits, including tolerance of acid-labile functional groups and access to versatile unsaturated products, making it suitable for target- and diversity-oriented synthesis Liu & Floreancig, 2010.

Synthesis of 4-Aminotetrahydropyran Scaffolds for Drug Discovery A study presented the preparation of functionalized tetrahydropyran scaffolds using a tethered enol-ether Prins cyclisation, which were then manipulated for potential use in drug discovery. This research highlights the adaptability and importance of tetrahydropyran scaffolds in the synthesis of sp3-rich scaffolds for pharmaceutical applications Nortcliffe et al., 2017.

Structural Insights

Conformational Features of Monochloro-substituted Tetrahydropyrans Quantum-chemical calculations were used to investigate the conformational features of monochloro-substituted tetrahydropyrans. The study provided insights into the electronic and spatial configuration of these compounds, which is crucial for understanding their chemical behavior and potential applications Feshin et al., 2005.

properties

IUPAC Name

2-(4-chlorobutoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZINZURZKQZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884686
Record name 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro-
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Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorobutoxy)tetrahydropyran

CAS RN

41302-05-0
Record name 2-(4-Chlorobutoxy)tetrahydro-2H-pyran
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Record name 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro-
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Record name 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro-
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Record name 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro-
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Record name 2-(4-chlorobutoxy)tetrahydro-2H-pyran
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Synthesis routes and methods

Procedure details

Dihydropyran (15.5 g) was added dropwise to a mixture of 4-chlorobutanol (20 g) and hydrochloric acid (18 M, 1 drop) at RT. The mixture was stirred for 30 min and washed with H2O (100 ml), aqueous NaHCO3 (1 M, 50 ml) and BR (50 ml). The dried liquid was heated under reduced pressure to leave the title compound as a colourless liquid (31.9 g). T.l.c. [L] Rf 0.5.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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